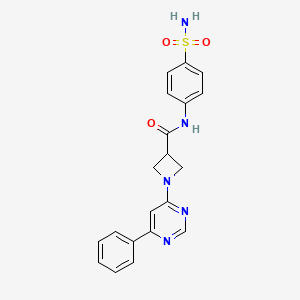
1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide, also known as Compound 1, is a small molecule inhibitor that has shown promising results in scientific research for its potential use in cancer treatment.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds exhibit promising antibacterial and antituberculosis properties, suggesting their potential utility in developing new therapeutic agents against various bacterial infections and tuberculosis. The research on these compounds provides insights into the design and synthesis of novel antibacterial and antituberculosis agents based on pyrimidine scaffolds (Chandrashekaraiah et al., 2014).
Anticancer and Anti-inflammatory Agents
Novel pyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These studies contribute to the understanding of the structure-activity relationships of pyrimidine derivatives, aiding in the development of new compounds with enhanced therapeutic efficacy against cancer and inflammation-related conditions (Rahmouni et al., 2016).
Heterocyclic Synthesis and Antimicrobial Activity
Research into pyrimidine derivatives also encompasses the synthesis of heterocyclic compounds with potential antimicrobial activity. These studies explore the versatility of pyrimidine chemistry for generating new molecules with possible applications in combating microbial resistance, highlighting the significance of pyrimidine derivatives in medicinal chemistry and pharmaceutical research (Gad-Elkareem et al., 2011).
Vasodilatory Effects
Pyrimidine derivatives have been investigated for their vasodilatory effects, showcasing the potential of these compounds in developing treatments for cardiovascular diseases. This research opens new avenues for the application of pyrimidine chemistry in discovering novel therapeutics for managing hypertension and other cardiovascular conditions (Mccall et al., 1983).
Propriétés
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(4-sulfamoylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c21-29(27,28)17-8-6-16(7-9-17)24-20(26)15-11-25(12-15)19-10-18(22-13-23-19)14-4-2-1-3-5-14/h1-10,13,15H,11-12H2,(H,24,26)(H2,21,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSWQPKTPJKWBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

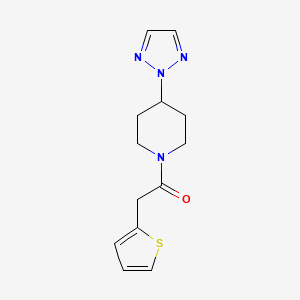
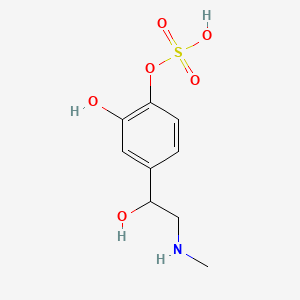

![2-Chloro-N-[1-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2385267.png)
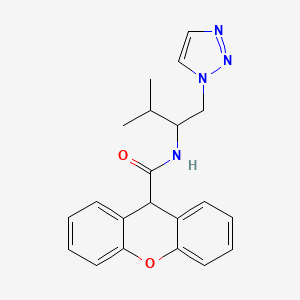
![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2385272.png)
![2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2385273.png)
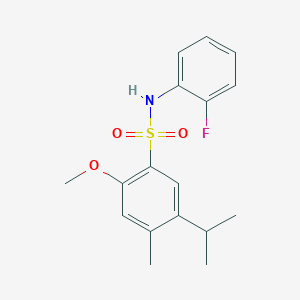
![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B2385275.png)
![N-(4-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2385276.png)
![N-[(2,5-Dimethoxyphenyl)methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2385281.png)
![5-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B2385282.png)
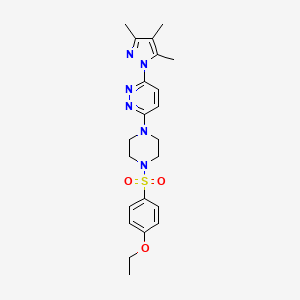
![1-Methyl-4-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2385285.png)